3-(2,6-dichlorophenyl)propanoic Acid
Overview
Description
3-(2,6-dichlorophenyl)propanoic acid is a chemical compound with the CAS Number: 51656-68-9. It has a molecular weight of 219.07 . It is a solid substance that is stored in a dry room at normal temperature .
Molecular Structure Analysis
The molecular formula of 3-(2,6-dichlorophenyl)propanoic acid is C9H8Cl2O2 . The InChI Code is 1S/C9H8Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13) and the InChI key is IDEOVPXKPDUXTP-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
3-(2,6-dichlorophenyl)propanoic acid is a solid substance . It is stored in a dry room at normal temperature .
Scientific Research Applications
3-(2,6-Dichlorophenyl)propanoic Acid is a type of phenylpropanoic acid . While specific applications for this compound are not readily available in the literature, phenylpropanoic acids, in general, have a wide range of applications in various scientific fields. Here are some potential applications based on the general properties of phenylpropanoic acids:
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Organic Chemistry : Phenylpropanoic acids are often used as building blocks in the synthesis of more complex molecules . They can be used to create a wide variety of compounds with different properties and uses.
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Medicinal Chemistry : Some phenylpropanoic acids have biological activity and can be used in the development of new drugs . The specific activity would depend on the exact structure of the compound.
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Biochemistry : Phenylpropanoic acids can also have roles in biochemistry, for example, as intermediates in various biochemical reactions .
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Material Science : In material science, phenylpropanoic acids can be used in the synthesis of polymers .
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Food Industry : Propanoic acid, a related compound, is used as a food preservative, commonly found in bread and other baked goods. It helps prevent mold and bacterial growth, thereby extending shelf life .
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Agriculture : Propanoic acid is also used as a mold inhibitor in animal feeds .
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Organic Chemistry : Phenylpropanoic acids are often used as building blocks in the synthesis of more complex molecules . They can be used to create a wide variety of compounds with different properties and uses.
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Medicinal Chemistry : Some phenylpropanoic acids have biological activity and can be used in the development of new drugs . The specific activity would depend on the exact structure of the compound.
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Biochemistry : Phenylpropanoic acids can also have roles in biochemistry, for example, as intermediates in various biochemical reactions .
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Material Science : In material science, phenylpropanoic acids can be used in the synthesis of polymers .
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Food Industry : Propanoic acid, a related compound, is used as a food preservative, commonly found in bread and other baked goods. It helps prevent mold and bacterial growth, thereby extending shelf life .
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Agriculture : Propanoic acid is also used as a mold inhibitor in animal feeds .
Safety And Hazards
properties
IUPAC Name |
3-(2,6-dichlorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEOVPXKPDUXTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374218 | |
Record name | 3-(2,6-dichlorophenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorophenyl)propanoic Acid | |
CAS RN |
51656-68-9 | |
Record name | 3-(2,6-dichlorophenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,6-dichlorophenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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